Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Preparation Methods
The synthesis of Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate involves several steps. One common method includes the reaction of piperidine with a pyrimidine derivative under specific conditions. For example, piperidine can be added to a solution of a pyrimidine derivative and potassium carbonate in chloroform at room temperature . Another method involves refluxing a compound in phosphorus oxychloride at 105°C for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride, potassium carbonate, and piperidine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus oxychloride can lead to the formation of chlorinated derivatives, while reactions with reducing agents can yield reduced forms of the compound .
Scientific Research Applications
Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate has several scientific research applications. It is used as a reactant in the synthesis of various biologically active compounds, including antitubercular agents, aminopyrazine inhibitors, and protein kinase D inhibitors . The compound’s ability to interact with molecular targets such as ATF4 and NF-kB proteins further highlights its significance in scientific research .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases and inflammatory conditions .
Comparison with Similar Compounds
Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives and piperidine-containing compounds. Similar compounds include substituted piperidines, spiropiperidines, and piperidinones .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-methyl-4-piperidin-4-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-8-14-7-10(12(16)17-2)11(15-8)9-3-5-13-6-4-9/h7,9,13H,3-6H2,1-2H3 |
InChI Key |
BKGPGGMLKVNBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CCNCC2)C(=O)OC |
Origin of Product |
United States |
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